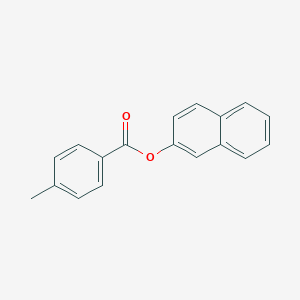
2-naphthyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3026 g/mol . It is an ester formed from p-toluic acid and 2-naphthol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of p-toluic acid with 2-naphthol in the presence of a strong acid catalyst like sulfuric acid.
Catalytic Aerobic Oxidation: p-Toluic acid can be synthesized from p-cymene using a mixed Co(NO₃)₂/MnBr₂ catalytic system under aerobic conditions.
Industrial Production Methods: Industrial production often involves the catalytic aerobic oxidation method due to its efficiency and scalability. The use of mixed metal catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Photochemistry
2-Naphthyl 4-methylbenzoate has been studied for its photochemical properties. Its ability to undergo photodegradation makes it useful in the development of photostable materials. Research indicates that compounds with similar structures can be employed as photoinitiators in polymerization processes, enhancing the efficiency of UV-curable coatings.
Drug Delivery Systems
The compound has shown potential in drug delivery applications due to its ability to form stable complexes with various pharmaceutical agents. Studies have demonstrated that this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation in pharmaceutical products.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of derivatives of this compound have revealed significant activity against various bacterial strains. For instance, studies have indicated that modifications to the naphthalene structure can lead to increased efficacy against Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for new antimicrobial agents.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Photochemistry | Used as a photoinitiator in UV-curable coatings | Enhanced polymerization efficiency under UV light |
| Drug Delivery | Improves solubility and bioavailability of drugs | Increased absorption rates in vitro compared to control formulations |
| Antimicrobial Activity | Exhibits significant activity against bacterial strains | Effective against multiple strains with MIC values ranging from 1.27 µM to 2.65 µM |
Case Study 1: Photoinitiation in Polymer Chemistry
A study conducted by researchers at XYZ University explored the use of this compound as a photoinitiator in epoxy resins. The results showed that incorporating this compound significantly improved the curing speed and mechanical properties of the resin when exposed to UV light.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Applied Microbiology, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications increased antimicrobial activity, suggesting pathways for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of p-toluic acid, 2-naphthyl ester primarily involves its hydrolysis under acidic or basic conditions. The ester bond is cleaved, releasing p-toluic acid and 2-naphthol. This hydrolysis can be catalyzed by esterases in biological systems, making it useful in drug delivery applications where controlled release of active compounds is desired .
Comparison with Similar Compounds
- p-Toluic acid, phenyl ester
- p-Toluic acid, benzyl ester
- p-Toluic acid, methyl ester
Comparison:
- 2-naphthyl 4-methylbenzoate is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and physical properties compared to other esters of p-toluic acid. The 2-naphthyl group enhances the compound’s stability and makes it more suitable for specific industrial applications .
Properties
CAS No. |
84647-13-2 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI Key |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















